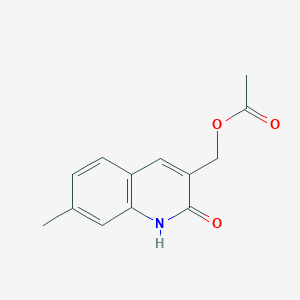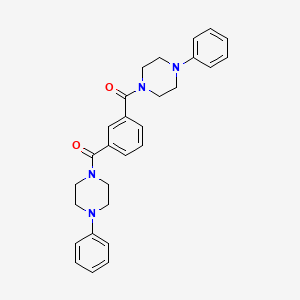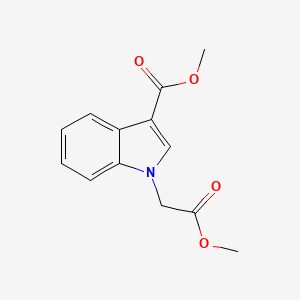![molecular formula C18H20ClNOS B5880564 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide, also known as CMPT, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activity of cyclooxygenase-2.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to reduce edema and swelling. 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a pain reliever, particularly in the treatment of chronic pain. Further studies are also needed to elucidate the exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-ethyl-6-methylaniline in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-3-14-6-4-5-13(2)18(14)20-17(21)11-12-22-16-9-7-15(19)8-10-16/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEILQRMCLZVFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)



![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)


